2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-9-7-13(16-14(17)12(9)8-15)10-3-5-11(18-2)6-4-10/h3-7H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUPLFIPQUHCPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C2=CC=C(C=C2)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109273-57-6 | |
| Record name | 6-(4-METHOXYPHENYL)-4-METHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Substrate Design
The synthesis begins with 4-propargylaminoisoxazoles (8) , where the propargylamine moiety and isoxazole ring dictate the final pyridine substituents. Under gold(I) catalysis (JohnPhos AuCl/AgSbF6), cyclization occurs via a 6-endo-dig pathway, forming isoxazolopyridine intermediates (9) . Subsequent N–O bond cleavage with K₂CO₃ in methanol yields 3-hydroxypicolinonitriles (5) .
For 2-hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile, the 4-propargylaminoisoxazole precursor must feature:
Optimized Reaction Conditions
Key parameters for high yields include:
Table 1: Substrate Scope for 3-Hydroxypicolinonitriles
| Entry | R Group | Yield (Stepwise) | Yield (One-Pot) |
|---|---|---|---|
| 1 | Ph | 92% | 67% |
| 2 | Me | 89% | 72% |
| 5 | 4-F₃CC₆H₄ | 51% | 49% |
| 6 | 4-MeOC₆H₄ | 84% | 57% |
The 4-methoxyphenyl variant (Entry 6) achieves 84% yield in stepwise synthesis, demonstrating compatibility with electron-donating groups.
One-Pot Synthesis Strategy
To enhance synthetic efficiency, Fukuhara et al. developed a one-pot procedure combining cyclization and N–O cleavage without intermediate isolation.
Procedure and Efficiency
-
Cyclization : 4-Propargylaminoisoxazole (8) reacts with JohnPhos AuCl/AgSbF6 in 1,2-dichloroethane at 60°C.
-
N–O Cleavage : Direct addition of K₂CO₃ and methanol to the reaction mixture, followed by 30 minutes at 60°C.
For the target compound, this method reduces purification steps while maintaining yields comparable to stepwise approaches (e.g., 57% one-pot yield for 4-MeOC₆H₄ vs. 84% stepwise).
Structural and Mechanistic Insights
Role of the 3-Hydroxy Group
The 3-hydroxy moiety in picolinonitriles arises from the N–O bond cleavage of isoxazolopyridines. Deprotonation at the C-3 position by K₂CO₃ initiates cleavage, as evidenced by the inertness of 3,4,5-trisubstituted isoxazolopyridines under these conditions.
Electronic Effects on Reactivity
Electron-donating groups (e.g., 4-MeOC₆H₄) enhance stability during N–O cleavage, whereas electron-withdrawing groups (e.g., CF₃) reduce yields due to intermediate lability.
Alternative Synthetic Routes
While gold catalysis dominates recent literature, older methods for pyridine carbonitrile synthesis include:
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The hydroxyl group at the 2-position participates in acid-base and substitution reactions:
a. Deprotonation and Alkylation
Under basic conditions (e.g., K₂CO₃ in methanol), the hydroxyl group undergoes deprotonation, enabling alkylation or arylation via nucleophilic substitution. For example, reactions with alkyl halides yield ether derivatives .
b. Oxidation
The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC), though steric hindrance from the 4-methyl and 6-aryl substituents may moderate reaction rates.
Nitrile Group Transformations
The nitrile group at the 3-position undergoes characteristic reactions:
a. Hydrolysis
-
Acidic conditions : Nitrile hydrolyzes to a carboxylic acid (e.g., with concentrated H₂SO₄) .
-
Basic conditions : Forms a carboxamide intermediate, which can further degrade via Hofmann rearrangement to yield amines .
b. Nucleophilic Addition
Organometallic reagents (e.g., Grignard reagents) add to the nitrile, forming imines or ketones after workup.
Pyridine Ring Functionalization
The pyridine ring undergoes electrophilic substitution, influenced by electron-donating (methoxy) and electron-withdrawing (nitrile) groups:
Cross-Coupling Reactions
The 4-methyl and 6-(4-methoxyphenyl) groups facilitate palladium-catalyzed couplings:
-
Suzuki–Miyaura : Reacts with aryl boronic acids to form biaryl systems at the 5-position .
-
Buchwald–Hartwig : Amination at the 2-position using primary amines .
Complexation with Metals
The pyridine nitrogen and hydroxyl group act as ligands for transition metals (e.g., Au, Cu), forming complexes used in catalysis. For example, gold(I) complexes catalyze cycloisomerization reactions .
Stability Under Acidic/Basic Conditions
Critical data from stability studies:
| Condition | Time | Degradation | Stability |
|---|---|---|---|
| 1M HCl (MeOH/H₂O) | 24 h | <5% | High |
| 1M NaOH (MeOH) | 24 h | 12% | Moderate |
Photochemical Reactivity
The 4-methoxyphenyl group enhances UV absorption, making the compound a candidate for photostability studies. Under UV light (254 nm), demethylation occurs at the methoxy group, forming a quinone-like structure .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including 2-hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar pyridine derivatives against resistant bacterial strains .
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, research presented at the American Association for Cancer Research indicated that certain pyridine derivatives could inhibit tumor growth in vitro and in vivo models . Further research is necessary to elucidate the mechanisms involved and to optimize its efficacy.
Organic Synthesis
Building Block in Synthesis
2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile serves as an important intermediate in organic synthesis. It is utilized in synthesizing more complex organic molecules due to its reactive functional groups. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cyclization reactions, makes it a valuable building block for chemists .
Synthesis of Pharmaceuticals
The compound has been used as a precursor in the synthesis of pharmaceuticals. For instance, it can be converted into other biologically active compounds through functional group transformations. This versatility allows researchers to explore new therapeutic agents based on its structure .
Material Science
Polymer Chemistry
In material science, 2-hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile is being studied for its potential applications in polymer chemistry. Its hydroxyl group can be used to modify polymer properties, enhancing thermal stability and mechanical strength. Research has indicated that incorporating such pyridine derivatives into polymer matrices can improve their performance in various applications .
Nanomaterials Development
Recent studies have explored the use of this compound in developing nanomaterials with specific functionalities. Its unique electronic properties may allow for the creation of conductive polymers or composites that can be used in electronic devices or sensors .
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition occurs through the coordination of the hydroxy and methoxy groups with the copper ions in the enzyme’s active site .
Comparison with Similar Compounds
Key Observations :
- The hydroxyl group in the target compound may increase hydrogen-bonding capacity compared to ethoxy or amino groups in analogs .
Physicochemical Properties
Solubility and Polarity
- The hydroxyl and methoxy groups in the target compound likely improve aqueous solubility relative to analogs with hydrophobic substituents (e.g., phenyl, methylthio) .
- In contrast, 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile () exhibits lower polarity due to its ethoxy and phenyl groups, favoring organic solvents.
Thermal Stability
- Melting points for related compounds (e.g., 96°C for 2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide in ) suggest moderate thermal stability for hydroxyl-containing derivatives. Ethoxy or alkyl-substituted analogs may have higher melting points due to stronger van der Waals interactions .
Crystallographic and Computational Analysis
- Analogs such as 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile crystallize in monoclinic systems (P21/c) with C-H···N interactions . The target compound’s hydroxyl group may promote stronger hydrogen bonds, altering crystal packing compared to ethoxy-substituted derivatives.
- Software like SHELX and ORTEP () are critical for structural determination, though the target compound’s crystallographic data remains uncharacterized in the provided evidence.
Biological Activity
2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile, with the CAS number 109273-57-6, is a pyridine derivative that has garnered attention for its diverse biological activities. This compound's structure includes a hydroxyl group, a methoxyphenyl moiety, and a carbonitrile group, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antiproliferative effects based on recent research findings.
- Molecular Formula : C14H12N2O
- Molecular Weight : 240.26 g/mol
- Purity : 97%
Antibacterial Activity
Recent studies have demonstrated that 2-hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile exhibits significant antibacterial properties. The compound has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 8.00 |
| Escherichia coli | 12.50 |
| Bacillus subtilis | 6.00 |
| Enterococcus faecalis | 10.00 |
The antibacterial activity is attributed to the presence of the hydroxyl and methoxy groups, which enhance the compound's interaction with bacterial cell membranes and inhibit growth effectively .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against common fungal pathogens:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Candida albicans | 15.00 |
| Aspergillus niger | 20.00 |
The antifungal efficacy suggests that the compound may disrupt fungal cell wall synthesis or function through similar mechanisms as its antibacterial action .
Antiproliferative Activity
The antiproliferative effects of 2-hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile have been evaluated in various cancer cell lines, indicating its potential as an anticancer agent:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.00 |
| HeLa (cervical cancer) | 7.50 |
| HCT116 (colon cancer) | 8.00 |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, likely mediated by oxidative stress pathways .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial efficacy of various pyridine derivatives, including our compound of interest. The results indicated that modifications to the pyridine ring significantly influenced both antibacterial and antifungal activities .
- Antiproliferative Mechanism Investigation : Another study focused on the structure-activity relationship (SAR) of substituted pyridines, revealing that hydroxyl and methoxy substitutions enhance antiproliferative effects by modulating cellular signaling pathways involved in cell cycle regulation .
- Comparative Analysis with Other Compounds : Comparative studies with other known antibacterial agents showed that while traditional antibiotics exhibit resistance issues, 2-hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile maintained efficacy against resistant strains, suggesting a novel mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
